molecular formula C12H25NO B13285293 2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol

2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol

Cat. No.: B13285293
M. Wt: 199.33 g/mol
InChI Key: NHIRWEQVUIUJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an amino group, which is further connected to a butanol chain. It is primarily used for research purposes in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 3,5-dimethylcyclohexylamine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-Dimethylcyclohexyl)amino]ethanol
  • 2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol
  • 2-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol

Uniqueness

2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol is unique due to its specific structural features, such as the butanol chain and the substitution pattern on the cyclohexyl ring. These features confer distinct chemical and physical properties, making it suitable for specific research and industrial applications .

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-[(3,5-dimethylcyclohexyl)amino]butan-1-ol

InChI

InChI=1S/C12H25NO/c1-4-11(8-14)13-12-6-9(2)5-10(3)7-12/h9-14H,4-8H2,1-3H3

InChI Key

NHIRWEQVUIUJAK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CC(CC(C1)C)C

Origin of Product

United States

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